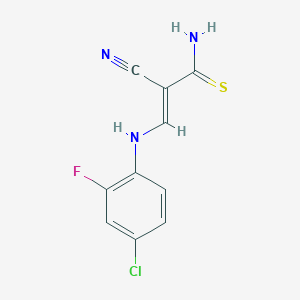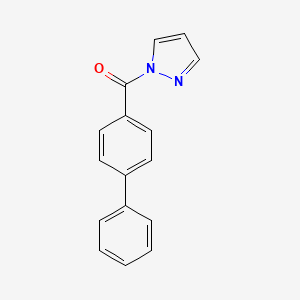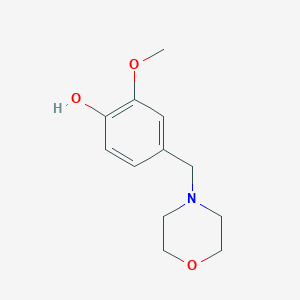
ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and two chlorine atoms attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 3,5-dichloro-4-hydroxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ethyl (E)-2-cyano-3-(3,5-dichloro-4-oxophenyl)prop-2-enoate.
Reduction: Formation of ethyl (E)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate.
Substitution: Formation of ethyl (E)-2-cyano-3-(3,5-diamino-4-hydroxyphenyl)prop-2-enoate or ethyl (E)-2-cyano-3-(3,5-dithiophenyl-4-hydroxyphenyl)prop-2-enoate.
科学的研究の応用
Ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of adhesives, coatings, and other materials due to its reactive functional groups.
作用機序
The mechanism of action of ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be attributed to the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). The compound’s ability to form covalent bonds with nucleophilic sites in proteins or DNA can also contribute to its biological effects.
類似化合物との比較
Ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate can be compared with other cyanoacrylates and hydroxyphenyl derivatives:
Ethyl cyanoacetate: Lacks the hydroxyphenyl and dichloro groups, making it less reactive in certain applications.
3,5-Dichloro-4-hydroxybenzaldehyde: Lacks the cyano and ester groups, limiting its use in polymerization reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)8(6-15)3-7-4-9(13)11(16)10(14)5-7/h3-5,16H,2H2,1H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMLJOAIMWVHCR-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)Cl)O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C(=C1)Cl)O)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-phenoxy-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5850018.png)
![N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5850028.png)



![[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-thiophen-2-ylmethylideneamino]carbamimidothioate](/img/structure/B5850042.png)
![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)
![3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)
![7,8-Dihydrothiazolo[2,3-i]purine](/img/structure/B5850062.png)
![N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5850064.png)
![3-{[(4-Methylphenyl)carbamothioyl]sulfanyl}propanamide](/img/structure/B5850076.png)



